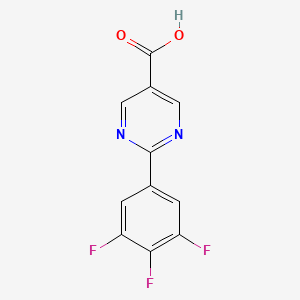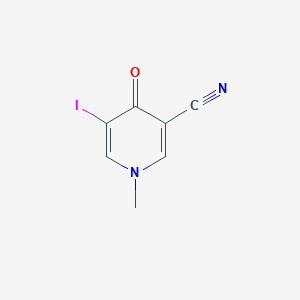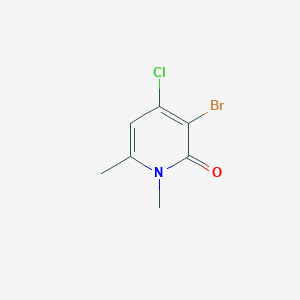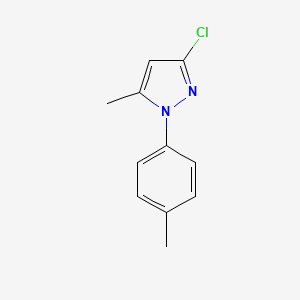
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorine atom at the third position, a methyl group at the fifth position, and a p-tolyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-azido-5-methyl-1-(p-tolyl)-1H-pyrazole.
Oxidation: Formation of 3-chloro-5-formyl-1-(p-tolyl)-1H-pyrazole.
Reduction: Formation of 3-chloro-5-methyl-1-(p-tolyl)-1,2-dihydropyrazole.
Aplicaciones Científicas De Investigación
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biological systems.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, bacterial cell wall synthesis enzymes, and neurotransmitter receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl and p-tolyl groups.
5-Methyl-1-(p-tolyl)-1H-pyrazole: Similar structure but lacks the chlorine atom.
3-Chloro-5-methyl-1-phenyl-1H-pyrazole: Similar structure but has a phenyl group instead of a p-tolyl group.
Uniqueness
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
3-chloro-5-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3 |
Clave InChI |
BYVCIHSFURSGNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
![4-(Difluoromethoxy)-2-methylbenzo[d]oxazole](/img/structure/B11778240.png)
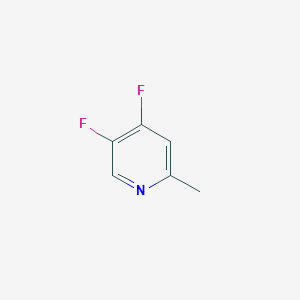
![3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)

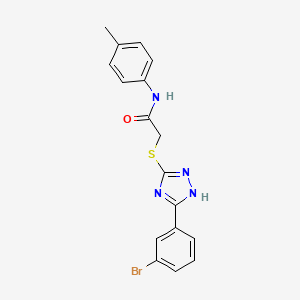

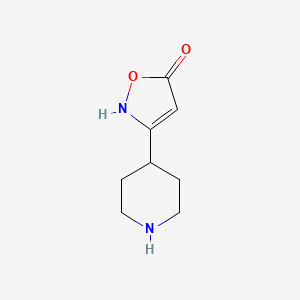
![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)
